![molecular formula C12H26Cl2N2O B2582515 (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride CAS No. 2416218-70-5](/img/structure/B2582515.png)
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a compound that features a morpholine ring substituted with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich condensation reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.
Substitution with Piperidine: The piperidine moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a piperidine derivative under basic conditions.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Functionalized morpholine or piperidine derivatives
科学的研究の応用
Medicinal Chemistry Applications
-
COX Inhibition :
Research indicates that derivatives of morpholine compounds, including (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride, have been studied for their potential as cyclooxygenase (COX) inhibitors. These compounds may exhibit anti-inflammatory properties by selectively inhibiting COX-II while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .Compound IC50 against COX-II Selectivity PYZ3 0.011 μM High PYZ4 0.5 μM Moderate -
Anticancer Activity :
The compound has been investigated for its potential role in cancer therapeutics. Studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . -
Neuropharmacology :
The piperidine moiety in this compound suggests possible applications in neuropharmacology. Morpholine derivatives are being explored for their effects on neurotransmitter systems and their potential to treat neurological disorders such as anxiety and depression .
Case Study 1: Anti-inflammatory Properties
A study published in ACS Omega evaluated a series of morpholine derivatives for their inhibitory activity against COX enzymes. The results indicated that certain modifications to the morpholine structure enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional NSAIDs .
Case Study 2: Anticancer Activity
In a recent investigation, researchers synthesized various morpholine derivatives and assessed their cytotoxic effects on breast cancer cell lines. The study found that specific structural modifications led to significant reductions in cell viability, indicating the potential of these compounds as anticancer agents .
作用機序
The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine N-oxide and 4-methylmorpholine are structurally related and used in similar applications.
Uniqueness
(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is unique due to its specific stereochemistry and combination of the morpholine and piperidine rings, which confer distinct pharmacological properties and potential therapeutic applications.
生物活性
(2R,6S)-2,6-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a morpholine derivative with potential biological applications. This compound has garnered attention for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a piperidin-4-yl methyl group at the 4 position. Its molecular formula is C11H22N2O with a molecular weight of approximately 198.31 g/mol.
Synthesis
The synthesis typically involves:
- Formation of the Morpholine Ring : Reaction of diethanolamine with formaldehyde under acidic conditions.
- Substitution at the 2 and 6 Positions : Introduction of methyl groups.
- Attachment of the Piperidin-4-yl Methyl Group : Nucleophilic substitution using piperidin-4-yl ethyl halide.
The biological activity of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activity. The exact pathways involved depend on the biological context in which the compound is utilized.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing similar morpholine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
mriBIQ 13da/14da | A549 | ~10 | 12 |
Doxorubicin | A549 | ~10 | - |
Neuropharmacological Effects
Morpholine derivatives have been studied for their neuropharmacological properties. The piperidine moiety may enhance central nervous system penetration, suggesting potential applications in treating neurological disorders.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was associated with cell cycle arrest and induction of apoptosis .
- Receptor Binding Studies : Investigations into receptor binding have shown that this compound can act as an antagonist or agonist depending on the receptor type, influencing various physiological responses .
特性
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H/t10-,11+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUVFCEFCARHE-HVNHDPPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。